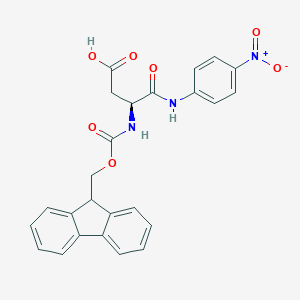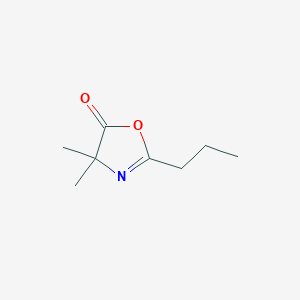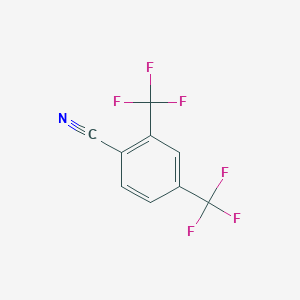
2-Fluoro-5-methoxy-3,4-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methoxy-3,4-dimethylphenol (FMMDP) is a synthetic compound that has gained attention in scientific research due to its potential use in the development of novel drugs. FMMDP is a phenolic compound that has been synthesized using various methods, including the use of Friedel-Crafts acylation and alkylation reactions.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methoxy-3,4-dimethylphenol is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-Fluoro-5-methoxy-3,4-dimethylphenol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory effects. In addition, 2-Fluoro-5-methoxy-3,4-dimethylphenol has been found to inhibit the activity of enzymes involved in the development of cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-5-methoxy-3,4-dimethylphenol has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf-life. However, there are some limitations to its use in lab experiments. 2-Fluoro-5-methoxy-3,4-dimethylphenol is not water-soluble, which can make it difficult to use in aqueous solutions. It is also toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Fluoro-5-methoxy-3,4-dimethylphenol. One area of research is the development of novel drugs based on 2-Fluoro-5-methoxy-3,4-dimethylphenol. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, the mechanism of action of 2-Fluoro-5-methoxy-3,4-dimethylphenol needs to be further elucidated to fully understand its potential therapeutic properties.
Synthesemethoden
2-Fluoro-5-methoxy-3,4-dimethylphenol can be synthesized using various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2-fluoro-5-methoxy-3,4-dimethylbenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride. Another method is the alkylation reaction, which involves the reaction of 2-fluoro-5-methoxy-3,4-dimethylphenol with an alkyl halide in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methoxy-3,4-dimethylphenol has been studied for its potential use in the development of novel drugs. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. 2-Fluoro-5-methoxy-3,4-dimethylphenol has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
182010-40-8 |
|---|---|
Molekularformel |
C9H11FO2 |
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
2-fluoro-5-methoxy-3,4-dimethylphenol |
InChI |
InChI=1S/C9H11FO2/c1-5-6(2)9(10)7(11)4-8(5)12-3/h4,11H,1-3H3 |
InChI-Schlüssel |
JIIGCUYVHDMHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1C)F)O)OC |
Kanonische SMILES |
CC1=C(C=C(C(=C1C)F)O)OC |
Synonyme |
Phenol, 2-fluoro-5-methoxy-3,4-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



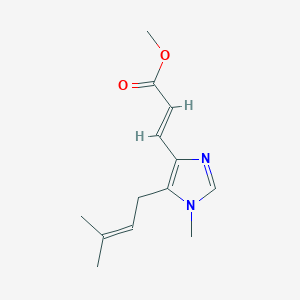

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
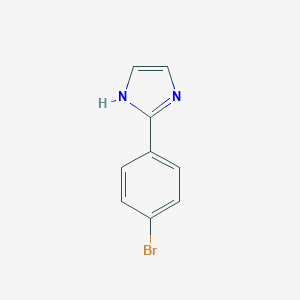
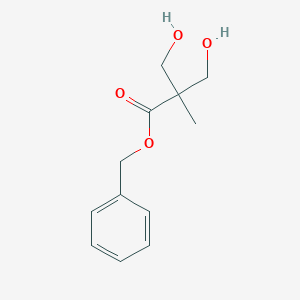
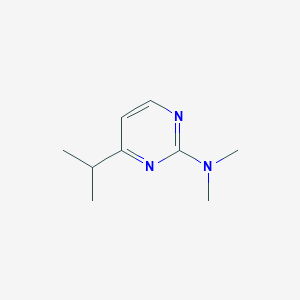

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)


